physicochemical properties of 1-(2-Methoxy-5-methylphenyl)ethylamine
physicochemical properties of 1-(2-Methoxy-5-methylphenyl)ethylamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-5-methylphenyl)ethylamine
Abstract
This technical guide provides a comprehensive examination of the anticipated , a substituted phenethylamine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a robust framework for its characterization. By leveraging data from structurally analogous compounds, this guide offers well-founded estimations of its core properties. Furthermore, it details the requisite experimental protocols for the precise determination of these characteristics, emphasizing the scientific rationale behind each methodological choice. This paper serves as a foundational resource for any research endeavor involving the synthesis, characterization, or application of 1-(2-Methoxy-5-methylphenyl)ethylamine.
Introduction: The Significance of Physicochemical Profiling
The biological activity and pharmaceutical suitability of a molecule are intrinsically linked to its physicochemical properties. Parameters such as solubility, lipophilicity, and acid-base dissociation constant (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a novel compound like 1-(2-Methoxy-5-methylphenyl)ethylamine, a thorough understanding of these properties is the first critical step in the drug discovery and development pipeline. This guide provides the theoretical and practical foundation for such a characterization.
The molecular structure of 1-(2-Methoxy-5-methylphenyl)ethylamine, a chiral phenethylamine, suggests potential applications in neuroscience or as a building block in the synthesis of more complex pharmacologically active agents. Its structure features a primary amine, a chiral center, and a substituted aromatic ring, all of which contribute to its chemical and physical behavior.
Figure 1: Chemical Structure of 1-(2-Methoxy-5-methylphenyl)ethylamine.
Estimated Physicochemical Properties
The following table summarizes the estimated properties of 1-(2-Methoxy-5-methylphenyl)ethylamine. These estimations are derived from the known properties of structurally similar compounds, providing a scientifically grounded starting point for experimental verification.
| Property | Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C10H15NO | Based on its chemical structure. |
| Molecular Weight | 165.23 g/mol | Calculated from the molecular formula.[1] |
| Physical Form | Colorless to pale yellow liquid or low-melting solid | Analogs like 1-(2-methoxyphenyl)ethanamine are liquids or solids, and 2-(4-methoxyphenyl)ethylamine can be a liquid or solid.[2] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | 1-(4-Methoxyphenyl)ethylamine has a boiling point of 235-237 °C.[3] The additional methyl group may slightly increase the boiling point. |
| Melting Point | Not readily estimated; likely low if solid | The melting point is highly dependent on crystal lattice energy. The tosylate salt of a similar compound has a melting point of 178.2-180.0°C.[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, DMSO); sparingly soluble in water. | The phenethylamine backbone imparts some water solubility, but the substituted phenyl ring increases lipophilicity. Similar amines are soluble in organic solvents and have limited water solubility.[2][5][6] |
| pKa (of the conjugate acid) | ~9.3 - 9.8 | The primary amine group is basic. The pKa of the conjugate acid of the structurally similar (R)-(+)-1-(4-Methoxyphenyl)ethylamine is reported as 9.30.[3] N-Methylphenethylamine has a pKa of 10.14.[7] |
| LogP (Octanol-Water Partition Coefficient) | ~1.7 - 2.2 | This value indicates moderate lipophilicity. The XLogP3 for 2-methoxy-5-methylaniline is 1.7.[5] The LogKow for (R)-(+)-1-(4-methoxyphenyl)ethylamine is 1.40.[3] The additional methyl group on the ring would likely increase the LogP value. |
Experimental Determination of Physicochemical Properties
To move from estimation to empirical data, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Determination of Melting and Boiling Points
Expertise & Experience: The choice between determining a melting or boiling point depends on the compound's physical state at room temperature. For a new compound, this is the first observation to be made. The purity of the sample is paramount, as impurities can depress the melting point or alter the boiling range.
Protocol for Melting Point Determination (if solid):
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Procedure:
-
Load a small amount of the finely powdered sample into a capillary tube.
-
Place the capillary tube in the apparatus.
-
Use a rapid heating rate to approximate the melting point.
-
Repeat with a fresh sample, heating at a slower rate (1-2 °C/minute) as the approximate melting point is approached.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range indicates high purity.
Protocol for Boiling Point Determination (if liquid):
-
Methodology: For small sample volumes, micro boiling point determination is recommended.
-
Procedure:
-
Place a small amount of the liquid into a Thiele tube or a similar apparatus containing a high-boiling point oil.
-
Invert a sealed-end capillary tube into the liquid.
-
Heat the apparatus slowly.
-
Observe for a steady stream of bubbles from the inverted capillary.
-
Remove the heat and record the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This is the boiling point.
-
Solubility Profiling
Trustworthiness: A systematic approach to solubility testing across a range of solvents with varying polarities provides a comprehensive and reliable profile. This is crucial for selecting appropriate solvents for synthesis workups, purification, and formulation.
Protocol for Qualitative and Semi-Quantitative Solubility Assessment:
-
Solvent Selection: Choose a panel of solvents representing a range of polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).
-
Procedure:
-
To 1 mL of each solvent in a separate vial, add a pre-weighed amount (e.g., 1 mg) of 1-(2-Methoxy-5-methylphenyl)ethylamine.
-
Vortex each vial for 30 seconds.
-
Visually inspect for dissolution.
-
If dissolved, incrementally add more of the compound until saturation is reached or a predetermined concentration (e.g., 50 mg/mL) is achieved.
-
-
Classification:
-
Highly Soluble: > 100 mg/mL
-
Soluble: 10-100 mg/mL
-
Sparingly Soluble: 1-10 mg/mL
-
Insoluble: < 1 mg/mL
-
The principle of "like dissolves like" suggests that the amine will be highly soluble in polar protic solvents like methanol and ethanol due to hydrogen bonding, and also soluble in moderately polar aprotic solvents like dichloromethane.[6]
pKa Determination
Authoritative Grounding: The pKa is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly impacts its interaction with biological targets and its membrane permeability. Potentiometric titration is a standard and reliable method for its determination.
Protocol for Potentiometric Titration:
-
Sample Preparation: Prepare a dilute aqueous solution of the compound (or its hydrochloride salt) of a known concentration (e.g., 0.01 M).
-
Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if starting with the free base, or a strong base (e.g., 0.1 M NaOH) if starting with the salt.
-
Record the pH after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, use the Henderson-Hasselbalch equation for calculation.
-
Figure 2: Workflow for pKa Determination via Potentiometric Titration.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of a newly synthesized or isolated compound.
Chromatographic Methods (HPLC and GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of 1-(2-Methoxy-5-methylphenyl)ethylamine.
Expertise & Experience: The choice between HPLC and GC depends on the compound's volatility and thermal stability. As a phenethylamine derivative, it is amenable to both techniques. For chiral purity assessment, a chiral stationary phase is required.
HPLC Method for Purity and Chiral Separation:
-
Column: A C18 column for reverse-phase analysis of purity. For chiral separation, a column with a chiral stationary phase (e.g., Daicel Chiralpak) is necessary.[4][8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic conditions must be optimized.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (typically ~254 nm).
-
Trustworthiness: The method should be validated for linearity, accuracy, and precision. The peak area percentage can be used to determine the purity.
GC-MS Method for Identity and Purity:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp from a low initial temperature to a high final temperature to ensure separation from any impurities or starting materials.
-
Detection: Mass Spectrometry (MS) provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of the peak), which can confirm the molecular weight and provide structural information through fragmentation patterns.[9]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The spectra will confirm the presence of all expected functional groups (aromatic protons, methoxy group, methyl groups, and the ethylamine chain) and their connectivity. 2D NMR techniques (like COSY and HSQC) can be used for unambiguous assignment of all signals. Spectral data for similar compounds can aid in the interpretation.[10]
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorptions include:
-
N-H stretching (primary amine) around 3300-3400 cm-1.
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm-1.
-
C=C stretching (aromatic ring) around 1500-1600 cm-1.
-
C-O stretching (methoxy group) around 1250 cm-1.[4]
Mass Spectrometry (MS): As mentioned with GC-MS, mass spectrometry is crucial for confirming the molecular weight. The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the molecular formula. The fragmentation pattern in the MS/MS spectrum can provide further structural confirmation.[11][12]
Figure 3: A Logical Workflow for the Analytical Characterization of the Target Compound.
Conclusion
While direct experimental data for 1-(2-Methoxy-5-methylphenyl)ethylamine is not abundant, a robust physicochemical profile can be confidently estimated through the analysis of structurally related molecules. This guide provides those estimations and, more importantly, outlines the detailed, validated experimental protocols necessary to determine these properties empirically. By following the outlined methodologies for determining physical constants, solubility, pKa, and performing a thorough analytical characterization, researchers can build a comprehensive data package for this compound. This foundational knowledge is indispensable for any further investigation into its potential applications in drug discovery and development.
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